

Application of Hexamethylenediamine (HMDA) in CO2 Capture Technologies: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexamethylenediamine

Cat. No.: B150038

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Introduction

Hexamethylenediamine (HMDA) is a promising aliphatic diamine for post-combustion CO₂ capture due to its high CO₂ absorption capacity and rapid reaction kinetics. Its molecular structure, featuring two primary amine groups separated by a flexible hexyl chain, allows for efficient capture of CO₂, primarily through the formation of carbamates. This document provides detailed application notes on the use of HMDA and its blends in CO₂ capture technologies, along with protocols for key experiments to evaluate its performance. While HMDA shows promise, its high viscosity and the energy required for regeneration are factors that are actively being addressed through blending with other amines and process optimization.

[\[1\]](#)[\[2\]](#)

Physicochemical Properties of Aqueous HMDA Solutions

The performance of HMDA in CO₂ capture is influenced by its physicochemical properties. The density and viscosity of aqueous HMDA solutions are crucial for designing and modeling absorption columns and for heat and mass transfer calculations. These properties are dependent on both the concentration of HMDA and the temperature.

Table 1: Physicochemical Properties of Aqueous HMDA Solutions

Property	Concentration (mass%)	Temperature (°C)	Value
Density	5 - 30	30 - 60	Decreases linearly with increasing temperature.
Viscosity	5 - 30	30 - 60	Increases with increasing concentration and decreases with increasing temperature.

Note: Specific values for density and viscosity can be found in the cited literature and are often presented in graphical or correlated forms.

CO₂ Capture Performance of HMDA and its Blends

HMDA can be used as a primary absorbent or as an activator in blended amine solvents to enhance the overall CO₂ capture performance.

CO₂ Absorption Capacity

The CO₂ loading capacity, typically expressed as moles of CO₂ absorbed per mole of amine, is a key performance indicator.

Table 2: CO₂ Absorption Capacity of HMDA and its Blends

Solvent System	HMDA Concentration	Other Components & Concentration	Temperature (°C)	CO2 Partial Pressure (kPa)	CO2 Loading (mol CO2/mol amine)
Aqueous HMDA	30 mass%	-	30.15	15	1.23
Aqueous HMDA	10 - 30 mass%	-	30 - 60	1 - 100	Varies with conditions
HMDA + Sodium Glycinate (SG)	5 - 15 mass%	SG to make total amine 30 mass%	40 - 60	-	Enhanced compared to aqueous SG
HMDA + 2-Dimethylaminoethanol (DMAE)	0.20 mole fraction	DMAE to make total conc. 1 mol/L	25.15	25.33	1.2174
Piperazine (PZ) + HMDA	2 m HMDA	6 m PZ	-	-	Moderate capacity

Reaction Kinetics

The rate of reaction between CO₂ and HMDA is significantly faster than that of conventional amines like monoethanolamine (MEA).

Table 3: Reaction Kinetics of HMDA in CO₂ Absorption

Solvent System	HMDA Concentration	Temperature (°C)	Second-Order Rate Constant (k ₂) (m ³ kmol ⁻¹ s ⁻¹)	Activation Energy (kJ/mol)
Aqueous HMDA	5, 10, 20, 30 mass%	30	41,703	27.6
Aqueous HMDA	-	35	62,984	34.9

Regeneration Performance

The energy required to regenerate the solvent by desorbing the captured CO₂ is a critical factor for the economic viability of the process.

Table 4: Regeneration Performance of HMDA Blends

Solvent System	HMDA Concentration	Other Components & Concentration	Regeneration Temperature (°C)	Cyclic Capacity (mol CO ₂ /L solution)	Heat Duty (kJ/mol CO ₂)	Regeneration Efficiency (%)
HMDA + DMAE	-	3 mol/L total concentration	120.15	1.5951	131.24	60.47

Experimental Protocols

Protocol 1: Determination of CO₂ Absorption Capacity (Vapor-Liquid Equilibrium)

This protocol describes the measurement of CO₂ solubility in an aqueous HMDA solution using a static equilibrium cell.

Materials:

- **Hexamethylenediamine** (reagent grade)
- Deionized water
- High-purity CO₂ and N₂ gas cylinders
- Pressurized equilibrium cell with a magnetic stirrer, temperature and pressure sensors
- Vacuum pump
- Thermostatic bath
- Gas chromatograph (GC) or Total Inorganic Carbon (TIC) analyzer

Procedure:

- Prepare a known concentration of aqueous HMDA solution (e.g., 10-30 mass%).
- Accurately weigh and charge a specific amount of the HMDA solution into the equilibrium cell.
- Seal the cell and evacuate it using the vacuum pump to remove any residual air.
- Immerse the cell in a thermostatic bath set to the desired experimental temperature (e.g., 30-60 °C) and allow the solution to reach thermal equilibrium.
- Introduce a known amount of CO₂ into the cell. The pressure inside the cell will increase.
- Turn on the magnetic stirrer to facilitate the absorption of CO₂ into the liquid phase.
- Monitor the pressure inside the cell. The system is considered to have reached equilibrium when the pressure remains constant for an extended period (e.g., > 30 minutes).
- Record the final equilibrium pressure and temperature.
- Carefully withdraw a liquid sample from the cell for analysis.
- Determine the concentration of absorbed CO₂ in the liquid sample using a TIC analyzer or by titration methods.

- Calculate the CO₂ loading (mol CO₂/mol amine) based on the liquid phase analysis and the initial amount of amine.
- Repeat steps 5-11 by introducing successive known amounts of CO₂ to obtain a solubility curve at different partial pressures.

Protocol 2: Determination of Reaction Kinetics (Pseudo-First-Order Regime)

This protocol outlines the measurement of the CO₂ absorption rate in a reaction calorimeter to determine the reaction kinetics.

Materials:

- Aqueous HMDA solution of known concentration
- High-purity CO₂ gas
- Reaction calorimeter equipped with a stirrer, temperature and pressure sensors
- Thermostatic bath
- Data acquisition system

Procedure:

- Place a known volume of the aqueous HMDA solution into the reaction calorimeter.
- Seal the calorimeter and allow the solution to reach the desired temperature by circulating fluid from the thermostatic bath.
- Purge the gas phase of the calorimeter with N₂ to remove any air.
- Introduce a known partial pressure of CO₂ into the calorimeter.
- Start the stirrer at a constant speed to ensure a flat gas-liquid interface.
- Record the decrease in CO₂ pressure over time as it is absorbed into the amine solution.

- Assuming a pseudo-first-order reaction with respect to CO₂ (due to the large excess of amine), the overall observed rate constant (k_{ov}) can be determined from the initial slope of the natural logarithm of the CO₂ partial pressure versus time plot.
- The second-order rate constant (k_2) can then be calculated from k_{ov} and the known concentration of HMDA.
- Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.

Protocol 3: Solvent Regeneration and Cyclic Capacity Measurement

This protocol describes a temperature swing absorption process to evaluate the regeneration efficiency and cyclic capacity of the HMDA solvent.

Materials:

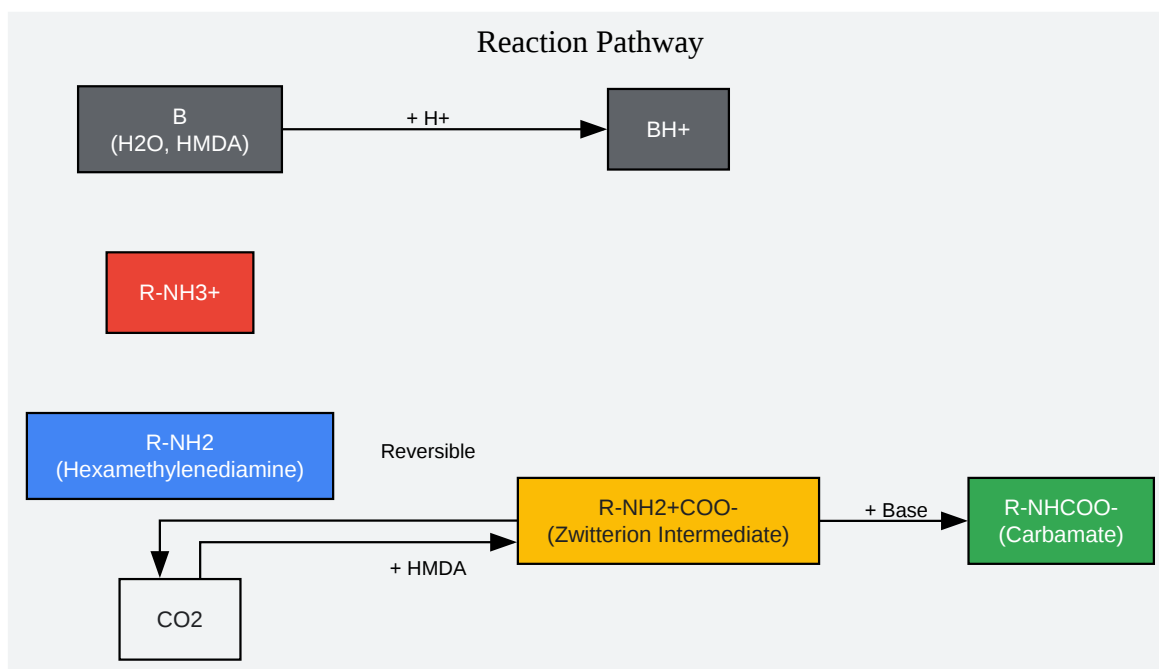
- CO₂-rich HMDA solution (from Protocol 1)
- Desorption setup consisting of a heated flask, a condenser, and a collection vessel for the released CO₂.
- Heating mantle or oil bath
- Temperature and pressure sensors

Procedure:

- Take a known amount of the CO₂-rich HMDA solution and place it in the desorption flask.
- Heat the solution to the desired regeneration temperature (e.g., 110-130 °C) using the heating mantle.
- The absorbed CO₂ will be released from the solution. Pass the released gas through a condenser to remove any water vapor.
- Collect and measure the volume of the released CO₂.

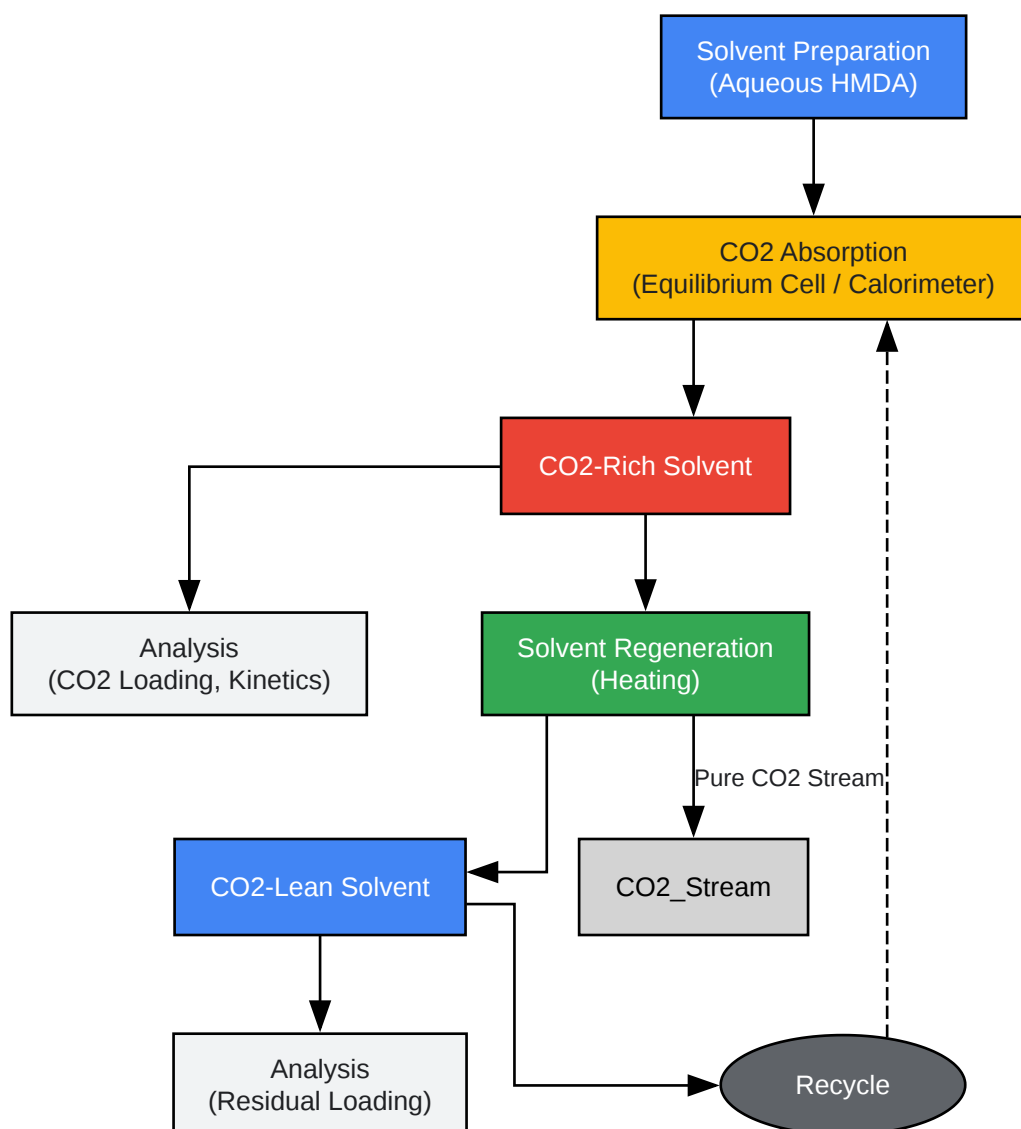
- Continue heating until CO₂ is no longer evolved.
- Cool the regenerated (CO₂-lean) solution back to the absorption temperature.
- Analyze a sample of the lean solution to determine the residual CO₂ loading.
- The cyclic capacity is the difference between the CO₂ loading of the rich and lean solutions.
- The regeneration efficiency can be calculated as the ratio of the moles of CO₂ released to the moles of CO₂ initially absorbed.
- The regenerated solvent can be used for subsequent absorption-desorption cycles to assess its stability.

Visualizations



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Caption: Reaction mechanism of CO₂ with **Hexamethylenediamine**.



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Caption: Experimental workflow for CO₂ capture using HMDA.

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References

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- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
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